molecular formula C10H9F3O2 B1589480 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone CAS No. 26771-69-7

2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone

Cat. No. B1589480
CAS RN: 26771-69-7
M. Wt: 218.17 g/mol
InChI Key: WDXVCXWXZAMAKA-UHFFFAOYSA-N
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Description

“2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone” is a chemical compound with a molecular weight of 218.17 . It has a structure consisting of a phenyl ring attached to an ethanone group, with a trifluoromethyl group and a methoxy group .


Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H9F3O2 . The structure includes a phenyl ring attached to an ethanone group, with a trifluoromethyl group and a methoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.17 and a predicted boiling point of 273.8±50.0 °C . The density is predicted to be 1.511±0.06 g/cm3 .

Scientific Research Applications

1. Structural Analysis and Molecular Interaction Studies

  • Title Compound Analysis : In a study of a structurally similar compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, the dihedral angles and interactions in the crystal were analyzed, highlighting the importance of such compounds in structural chemistry and molecular interaction studies (Kesternich et al., 2010).

2. Natural Product Isolation and Structural Elucidation

  • Natural Product Isolation : A compound structurally related to 2-Methoxy-1-(4-(trifluoromethyl)phenyl)ethanone was isolated from the lichen Usnea flexuosa Tayl., demonstrating the potential for discovering novel compounds with unique properties from natural sources (Maulidiyah et al., 2011).

3. Synthesis and Characterization of Novel Compounds

  • Novel Compound Synthesis : Research on the synthesis of novel heterocyclic compounds, such as 1-(4-methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone, showcases the utility of this compound derivatives in developing new materials with specific properties (Shruthi et al., 2019).

4. Antimicrobial Activity Studies

  • Antimicrobial Properties : Certain derivatives of this compound have shown promising results in antimicrobial activity studies, suggesting potential applications in the development of new antibacterial and antifungal agents (Jiang et al., 2015).

5. Photorelease Protective Group for Carboxylic Acids

  • Photorelease Applications : The use of derivatives like 1-[2-(2-hydroxyalkyl)phenyl]ethanone as photoremovable protecting groups for carboxylic acids underscores the role of this compound in photochemistry and drug delivery systems (Atemnkeng et al., 2003).

properties

IUPAC Name

2-methoxy-1-[4-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXVCXWXZAMAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436540
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26771-69-7
Record name 2-Methoxy-1-(4'-trifluoromethyl)phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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